1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl-
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Overview
Description
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents include acetic anhydride, which facilitates the formation of the acetyl group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features.
2,5-Diphenyl-1,3,4-oxadiazole: Another derivative with different substituents.
3,5-Dimethyl-1,3,4-oxadiazole: A compound with methyl groups instead of acetyl and phenyl groups.
Uniqueness
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is unique due to the presence of both acetyl and phenyl groups, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
CAS No. |
43147-30-4 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-acetyl-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)12-10(14)15-9(11-12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MSWXMCFPTOOTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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